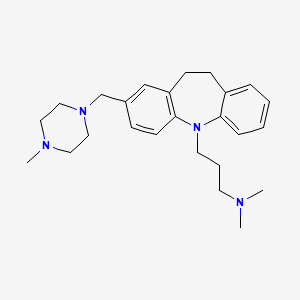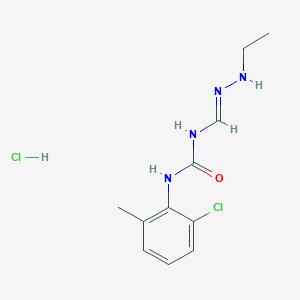
N-(2-Chloro-6-methylphenyl)-N'-((ethylamino)iminomethyl)-urea hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Chloro-6-methylphenyl)-N’-((ethylamino)iminomethyl)-urea hydrochloride is a synthetic organic compound that belongs to the class of urea derivatives. This compound is characterized by the presence of a chloro-substituted phenyl ring, an ethylamino group, and a urea moiety. It is commonly used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chloro-6-methylphenyl)-N’-((ethylamino)iminomethyl)-urea hydrochloride typically involves the reaction of 2-chloro-6-methylphenyl isocyanate with ethylamine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or toluene. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of N-(2-Chloro-6-methylphenyl)-N’-((ethylamino)iminomethyl)-urea hydrochloride may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced purification techniques, such as distillation and crystallization, are employed to achieve the desired quality standards.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-Chloro-6-methylphenyl)-N’-((ethylamino)iminomethyl)-urea hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group in the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of corresponding phenol derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
N-(2-Chloro-6-methylphenyl)-N’-((ethylamino)iminomethyl)-urea hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Employed in biochemical assays to study enzyme interactions and protein binding.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical products.
Wirkmechanismus
The mechanism of action of N-(2-Chloro-6-methylphenyl)-N’-((ethylamino)iminomethyl)-urea hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(2-Chlorophenyl)-N’-((ethylamino)iminomethyl)-urea
- N-(2-Methylphenyl)-N’-((ethylamino)iminomethyl)-urea
- N-(2-Chloro-6-methylphenyl)-N’-((methylamino)iminomethyl)-urea
Uniqueness
N-(2-Chloro-6-methylphenyl)-N’-((ethylamino)iminomethyl)-urea hydrochloride is unique due to the presence of both chloro and methyl substituents on the phenyl ring, which can influence its chemical reactivity and biological activity. The ethylamino group also contributes to its distinct properties compared to similar compounds.
Eigenschaften
CAS-Nummer |
65229-64-3 |
|---|---|
Molekularformel |
C11H16Cl2N4O |
Molekulargewicht |
291.17 g/mol |
IUPAC-Name |
1-(2-chloro-6-methylphenyl)-3-[(E)-(ethylhydrazinylidene)methyl]urea;hydrochloride |
InChI |
InChI=1S/C11H15ClN4O.ClH/c1-3-14-15-7-13-11(17)16-10-8(2)5-4-6-9(10)12;/h4-7,14H,3H2,1-2H3,(H2,13,15,16,17);1H |
InChI-Schlüssel |
RVZUJNQJOSPXPE-UHFFFAOYSA-N |
Isomerische SMILES |
CCN/N=C/NC(=O)NC1=C(C=CC=C1Cl)C.Cl |
Kanonische SMILES |
CCNN=CNC(=O)NC1=C(C=CC=C1Cl)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


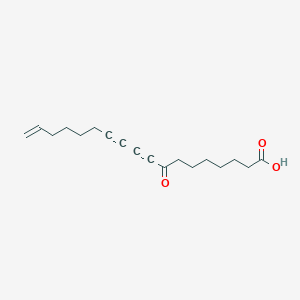
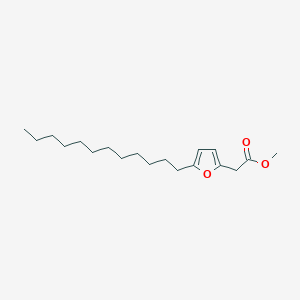
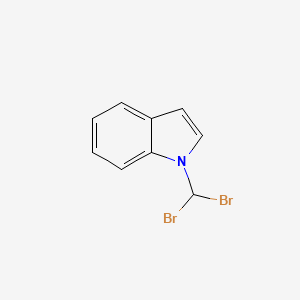

![(NZ)-N-[(2,5-dimethylphenyl)-pyridin-2-ylmethylidene]hydroxylamine](/img/structure/B14500622.png)

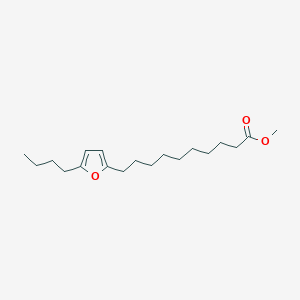
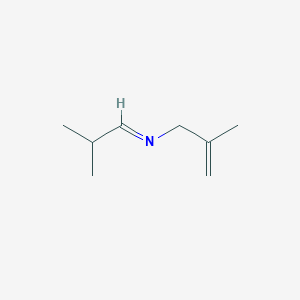
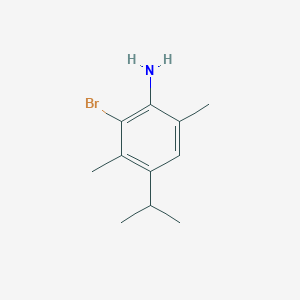
![Carbamic acid, [3-(hexyloxy)phenyl]-, 2-(4-morpholinyl)ethyl ester](/img/structure/B14500658.png)
![5-(2,6,6-Trimethylbicyclo[3.2.0]heptan-1-yl)oxolan-2-one](/img/structure/B14500659.png)

![(6-tert-Butyl-1-oxaspiro[2.5]octan-2-yl)(trimethyl)silane](/img/structure/B14500669.png)
